molecular formula C19H23NO B8768572 N,N-di(propan-2-yl)biphenyl-4-carboxamide

N,N-di(propan-2-yl)biphenyl-4-carboxamide

Cat. No. B8768572
M. Wt: 281.4 g/mol
InChI Key: QCFPSZYGEQASSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
1749

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
CC(C)C[Al](CC(C)C)c1ccccc1
Step Two
Name
Quantity
0.5 mmol
Type
reactant
Smiles
CCN(CC)C(=O)Oc1ccc(C(=O)N(C(C)C)C(C)C)cc1
Step Three
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C)N(C(=O)c2ccc(c1ccccc1)cc2)C(C)C
Measurements
Type Value Analysis
YIELD 65
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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